4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 866157-85-9
Cat. No.: VC5905574
Molecular Formula: C17H17NO3
Molecular Weight: 283.327
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866157-85-9 |
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Molecular Formula | C17H17NO3 |
Molecular Weight | 283.327 |
IUPAC Name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3 |
Standard InChI Key | BMJAFFLXRYUBHZ-UHFFFAOYSA-N |
SMILES | CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(3-Methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class, which features a benzene ring fused to a six-membered oxazinone ring containing one oxygen and one nitrogen atom . Key substituents include:
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A 3-methoxybenzyl group at position 4 of the oxazinone ring.
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A methyl group at position 2 of the oxazinone ring.
The methoxybenzyl substituent introduces steric bulk and potential hydrogen-bonding interactions, while the methyl group modulates electronic effects on the oxazinone core. Comparative analysis with similar compounds, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one , suggests that substituent positioning significantly influences reactivity and biological activity.
Table 1: Structural Comparison of Benzoxazinone Derivatives
Synthetic Pathways and Methodological Considerations
One-Pot Synthesis Strategies
Benzoxazinones are commonly synthesized via N-acylation and ring-closure reactions. For example, 4H-3,1-benzoxazin-4-ones are synthesized by reacting anthranilic acids with acyl chlorides in the presence of potassium carbonate . This method avoids protection/deprotection steps, enabling direct cyclization. Applied to the target compound, a plausible synthesis would involve:
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N-Acylation: Reacting anthranilic acid with 3-methoxybenzyl chloride.
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Cyclization: Base-promoted intramolecular esterification to form the oxazinone ring.
Reaction Scheme:
The use of potassium carbonate as a base minimizes side reactions, as demonstrated in the synthesis of 2-phenoxy-4H-3,1-benzoxazin-4-ones . Yield optimization would require tuning solvent systems (e.g., dichloromethane or ethanol) and reaction temperatures.
Challenges and Future Directions
Data Gaps and Characterization Needs
Despite structural similarities to well-studied analogues, critical data gaps exist for 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one:
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Physicochemical Properties: Melting point, solubility, and logP values remain unreported .
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Synthetic Yields: Optimal conditions for large-scale production are undefined.
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Biological Profiling: No in vitro or in vivo studies are available.
Strategic Recommendations
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Synthetic Optimization: Screen alternative bases (e.g., triethylamine) and solvents to improve cyclization efficiency.
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Computational Modeling: Perform docking studies to predict interactions with auxin receptors or neurological targets.
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Biological Screening: Prioritize assays for herbicidal and neuropharmacological activity.
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